4-Methylpteridine
Overview
Description
4-Methylpteridine is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring The methyl group at the 4-position distinguishes this compound from other pteridines
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4-diamino-6-methylpyrimidine with formic acid and formaldehyde can yield this compound. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Catalysts and solvents are carefully selected to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can yield dihydropteridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield pteridine oxides, while reduction can produce dihydropteridines
Scientific Research Applications
4-Methylpteridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Pteridines, including this compound, are studied for their roles in biological systems. They are involved in various metabolic pathways and can act as cofactors for enzymes.
Medicine: Research into this compound and its derivatives has potential implications for drug development. Pteridines have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound’s chemical properties make it useful in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methylpteridine depends on its specific application. In biological systems, it may act as a cofactor for enzymes, participating in redox reactions and other metabolic processes. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl group at the 4-position.
6-Methylpteridine: Another methylated pteridine, with the methyl group at the 6-position.
Dihydropteridine: Reduced forms of pteridines, often involved in biological redox reactions.
Uniqueness of 4-Methylpteridine
This compound’s uniqueness lies in its specific structure, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position can affect the compound’s electronic properties, making it distinct from other pteridines. This uniqueness allows for specialized applications in various scientific fields, making this compound a valuable compound for research and development.
Properties
IUPAC Name |
4-methylpteridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDBLALURHRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=NC=CN=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343419 | |
Record name | 4-Methylpteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-21-5 | |
Record name | 4-Methylpteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-methylpteridine particularly reactive towards nucleophilic attack?
A: this compound exhibits a high degree of reactivity towards nucleophiles due to the electron-deficient nature of the pteridine ring system. [, , ] This electron deficiency arises from the presence of multiple nitrogen atoms within the aromatic rings, which withdraw electron density from the carbon atoms. As a result, the carbon atoms become susceptible to attack by electron-rich nucleophiles.
Q2: Can you give some specific examples of nucleophiles that readily react with this compound?
A: Research indicates that this compound reacts with a variety of nucleophiles. For example, it readily adds aliphatic amines across the 7,8- and 5,6-double bonds. [] Additionally, it reacts with benzylamine to form 6,7-bis-(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine. [] Under acidic conditions, even methanol can add across the 7,8-double bond of this compound. [] This highlights the compound's versatility in undergoing nucleophilic addition reactions.
Q3: How does the reactivity of this compound change under acidic conditions?
A: In an acidic environment, this compound can undergo hydration, forming a unique hydrated dimer. [] This dimer is characterized by the addition of water molecules across the 5,6- and 7,8-double bonds, signifying enhanced reactivity in the presence of acid. This characteristic distinguishes it from its 2-thiomethyl derivative, which primarily undergoes hydration in the pyrazine ring under acidic conditions. []
Q4: Beyond its reactivity, are there any interesting structural features of the hydrated this compound dimer?
A: The hydrated dimer of this compound, named 5,6,7,8-tetrahydro-6-hydroxy-4-methyl-7-(5,6,7,8-tetrahydro-6,7-dihydroxypteridin-4-ylmethyl)pteridine, has been meticulously characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV), infrared (IR), and mass spectrometry. [] These analyses provide valuable insights into the structure and bonding within this unique dimeric species.
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